molecular formula C8H12ClN3 B13423582 6-chloro-2-methyl-N-propylpyrimidin-4-amine

6-chloro-2-methyl-N-propylpyrimidin-4-amine

Cat. No.: B13423582
M. Wt: 185.65 g/mol
InChI Key: MIWPXVCZYYXQAE-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-N-propylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C8H12ClN3 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-N-propylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine with chlorinating agents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position. The resulting intermediate, 6-chloro-2-methylpyrimidine, is then reacted with propylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-N-propylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

6-chloro-2-methyl-N-propylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-methyl-N-propylpyrimidin-4-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its similar compounds .

Properties

IUPAC Name

6-chloro-2-methyl-N-propylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-4-10-8-5-7(9)11-6(2)12-8/h5H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWPXVCZYYXQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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